5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
CAS No.: 940988-48-7
Cat. No.: VC6638035
Molecular Formula: C25H24N4O4
Molecular Weight: 444.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940988-48-7 |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.491 |
| IUPAC Name | 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C25H24N4O4/c1-31-19-10-7-18(8-11-19)9-12-23-27-21(17-26)25(33-23)29-15-13-28(14-16-29)24(30)20-5-3-4-6-22(20)32-2/h3-12H,13-16H2,1-2H3/b12-9+ |
| Standard InChI Key | GEESJOMLOJJFCI-FMIVXFBMSA-N |
| SMILES | COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Introduction
Synthesis
The synthesis of similar compounds typically involves multiple steps:
-
Formation of the Piperazine Intermediate: Reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base.
-
Oxazole Ring Formation: Cyclization with a suitable precursor like 2-bromoacetophenone.
-
Introduction of the Phenylethenyl Group: Final modifications to introduce the ethenyl group.
Biological Activities
Compounds with similar structures have shown potential in various biological activities:
-
Anticancer Activity: Preliminary studies suggest cytotoxic effects against certain cancer cell lines.
-
Antimicrobial Properties: Potential to combat microbial infections through interactions with bacterial enzymes.
Research Findings
While specific research findings for 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile are not available, related compounds have been studied for their pharmacological effects, including enzyme inhibition and receptor modulation.
Data Tables
Given the lack of specific data for this compound, we can consider a related compound for illustrative purposes:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3 (for a similar compound) |
| Molecular Weight | Approximately 414.5 g/mol (for a similar compound) |
| CAS Number | Not specified for this exact compound |
| Biological Activities | Potential anticancer and antimicrobial properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume